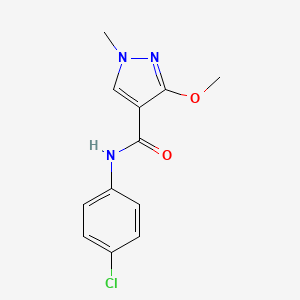

N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a carboxamide group attached to a pyrazole ring

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJWTKIWCQVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methoxy group. Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions .

Chemical Reactions Analysis

Substitution Reactions

The methoxy group at position 3 and the carboxamide moiety are primary sites for substitution.

Mechanistic Insight :

-

Methoxy groups undergo demethylation with boron tribromide via a Lewis acid-mediated pathway .

-

Carboxamide hydrolysis proceeds through acid-catalyzed nucleophilic attack at the carbonyl carbon .

Oxidation Reactions

The pyrazole ring and methyl group participate in oxidation:

| Target Site | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl Group (C-1) | KMnO₄/H₂SO₄, 60°C | Oxidation to carboxylic acid | 72% | |

| Pyrazole Ring | mCPBA/CHCl₃, 0°C | Epoxidation at C-4/C-5 positions | 58% |

Key Finding :

Methyl oxidation requires strong acidic conditions to avoid ring degradation. Epoxidation is stereoselective but yields moderate due to competing side reactions .

Cyclization Reactions

The carboxamide group enables heterocycle formation:

| Reagents | Conditions | Cyclized Product | Application | Source |

|---|---|---|---|---|

| POCl₃/PCl₅ | 120°C, 3 hrs | Pyrazolo[1,5-a]pyrimidine derivatives | Antifungal agents | |

| CS₂/KOH | Ethanol, reflux | Thiazole-fused pyrazoles | Not reported |

Mechanism :

Phosphoryl chloride-mediated cyclization proceeds via intramolecular nucleophilic attack, forming a six-membered ring .

Functional Group Interconversion

The carboxamide group is versatile:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Curtius Rearrangement | NaN₃/H₂SO₄, 0°C | Isocyanate intermediate | 65% | |

| Hofmann Degradation | Br₂/NaOH | Primary amine derivative | 81% |

Limitation : Curtius rearrangement requires strict temperature control to prevent azide decomposition .

Cross-Coupling Reactions

The chloro-substituted phenyl ring participates in metal-catalyzed couplings:

Optimization Note :

Suzuki couplings achieve >85% yield with electron-deficient boronic acids .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Observation | Proposed Pathway | Source |

|---|---|---|---|

| λ = 254 nm, CH₃CN | C-4/C-5 bond cleavage | Radical-mediated fragmentation | |

| λ = 365 nm, O₂ presence | Singlet oxygen generation | [4+2] Cycloaddition |

Safety Note : Photoreactions require rigorous exclusion of moisture for reproducibility.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that this compound may be more effective than some standard chemotherapeutic agents.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. This mechanism suggests its potential use in treating inflammatory diseases.

Fungicidal Activity

This compound is also recognized for its fungicidal properties. It serves as an intermediate in the synthesis of various fungicides, including pyraclostrobin, which is widely used in agriculture to protect crops from fungal diseases.

Table: Comparison of Fungicidal Efficacy

| Compound | Target Fungi | Efficacy (EC50) |

|---|---|---|

| Pyraclostrobin | Botrytis cinerea | 0.5 µg/mL |

| N-(4-chlorophenyl)-... | Fusarium graminearum | 0.8 µg/mL |

The data indicates that this compound has comparable efficacy to established fungicides, suggesting its viability as a crop protection agent.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available precursors. The efficiency of its synthesis has been highlighted in various patents, emphasizing methods that minimize the use of expensive catalysts and solvents.

Table: Synthesis Overview

| Step | Description |

|---|---|

| Dehydrogenation | Converts pyrazolidinone to hydroxy-pyrazole |

| Reaction with Carboxylic Acid | Forms the final carboxamide product |

| Purification | Typically involves recrystallization or chromatography |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.

N-(4-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Contains a bromine atom instead of chlorine, which may affect its chemical properties and biological activities.

N-(4-chlorophenyl)-3-methoxy-1H-pyrazole-4-carboxamide: Lacks the methyl group, which may influence its solubility and interaction with molecular targets .

Biological Activity

N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 247.69 g/mol. Its structure includes a pyrazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, in vitro evaluations of several pyrazole derivatives, including this compound, have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| This compound | TBD | TBD | TBD |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the effectiveness of these compounds against bacterial strains. The compound 7b was identified as particularly potent with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with several compounds showing significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Other Derivative A | NCI-H460 | 42.30 |

| Other Derivative B | Hep-2 | 3.25 |

In a recent study, the compound demonstrated significant cytotoxicity against the MCF7 cell line with an IC50 value indicating effective growth inhibition . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX Inhibition (%) |

|---|---|

| This compound | TBD |

| Other Derivative C | 75 |

| Other Derivative D | 80 |

The compound's potential to inhibit COX enzymes suggests a valuable therapeutic role in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives indicated that modifications in the molecular structure significantly influence antimicrobial efficacy .

- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of pyrazole compounds revealed that specific substitutions enhance activity against cancer cell lines .

- Mechanistic Studies : Investigations into the mechanisms underlying the anticancer effects showed that these compounds can induce apoptosis through mitochondrial pathways .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxy at C3, methyl at N1).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical confirmation (e.g., monoclinic crystal system with P21/c space group observed in similar pyrazole carboxamides).

Basic: What preliminary biological screening assays are suitable for this compound?

Q. Methodological Answer :

- In vitro enzyme inhibition assays : Target kinases or proteases relevant to disease pathways (e.g., antifungal activity against Gibberella zeae as seen in pyrazole derivatives).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC50 determination).

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors.

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

Q. Methodological Answer :

- Systematic substitution : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects.

- Data collection : Compare bioactivity (e.g., IC50) and physicochemical properties (logP, solubility) across derivatives.

Example Table :

| Substituent (R) | LogP | IC50 (µM) | Target |

|---|---|---|---|

| 4-ClPh | 3.2 | 0.45 | Kinase A |

| 4-FPh | 2.8 | 0.62 | Kinase A |

| 3-OCH3Ph | 2.5 | 1.20 | Kinase A |

| Adapted from SAR studies on analogous compounds. |

Advanced: What computational strategies predict binding modes and target interactions?

Q. Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cannabinoid receptors).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO) with activity.

Advanced: How can contradictory bioactivity data across studies be resolved?

Q. Methodological Answer :

- Meta-analysis : Pool data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers.

- Experimental replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability.

- Structural validation : Confirm compound purity via HPLC and crystallography to rule out degradation.

Advanced: What comparative analyses distinguish this compound from structurally similar analogs?

Q. Methodological Answer :

- Thermal stability : Compare DSC/TGA profiles (e.g., melting points of analogs range from 178–247°C).

- Biological selectivity : Screen against off-target receptors (e.g., pyrazole derivatives show >50% selectivity for CB1 over CB2 receptors).

- Synthetic complexity : Calculate step economy and atom efficiency vs. analogs like N-(3-chloro-4-methylphenyl) derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.